

## Application Notes & Protocols: Comprehensive Analytical Characterization of 2-Chloro-4-hydroxybenzamide

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### Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzamide

Cat. No.: B1591874

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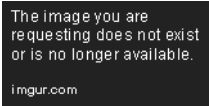
Introduction: **2-Chloro-4-hydroxybenzamide** is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. As with any novel or synthesized compound intended for further development, rigorous analytical characterization is not merely a procedural step but the foundational pillar upon which all subsequent research, safety, and efficacy data are built. The identity, purity, and stability of the molecule must be unequivocally established.

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of **2-Chloro-4-hydroxybenzamide**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. The workflow emphasizes a holistic approach, integrating spectroscopic and chromatographic techniques to build a complete, verifiable profile of the compound.

### Part 1: Physicochemical Profile and Foundational Data

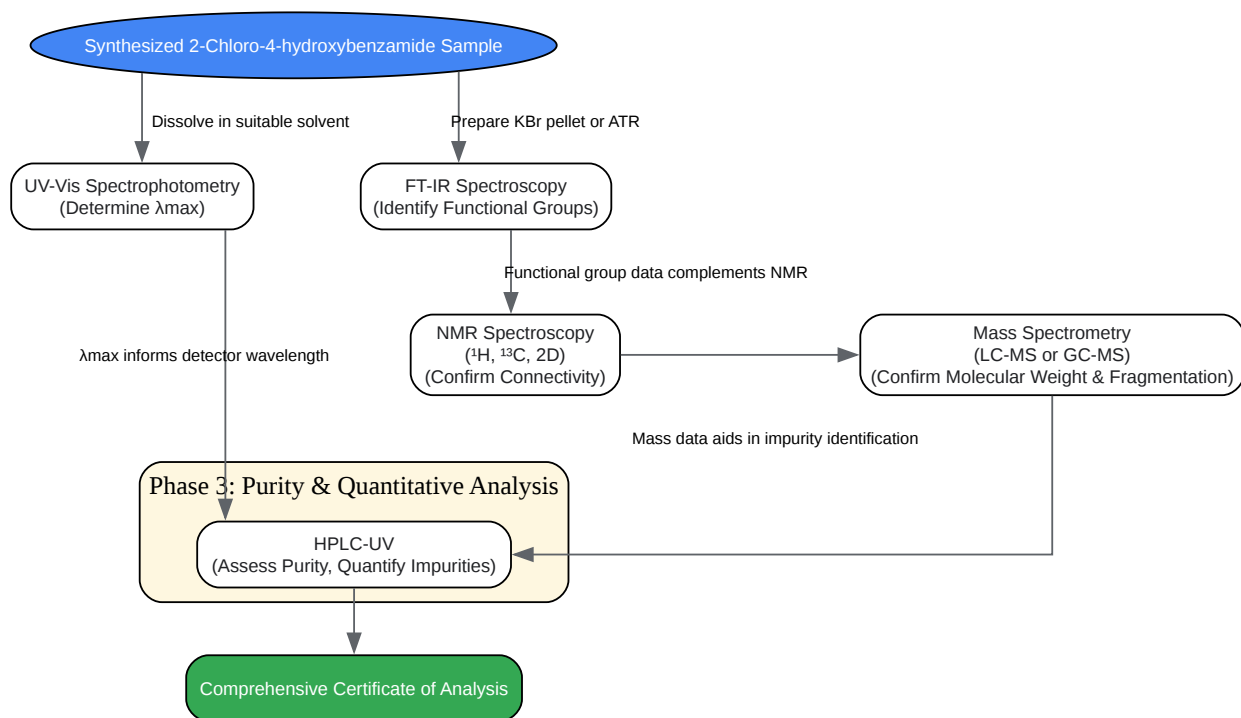
A thorough understanding of the compound's basic physicochemical properties is the prerequisite for designing robust analytical methods. These parameters dictate choices such as solvent selection for spectroscopy and chromatography, as well as expected thermal behavior.

Table 1: Physicochemical Properties of **2-Chloro-4-hydroxybenzamide**

Property	Value	Source
Chemical Structure		-
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	171.58 g/mol	[1]
CAS Number	1046818-83-0	[1]
Physical Form	Solid, crystalline powder	[2]
Solubility	Low solubility in water; soluble in polar organic solvents like DMSO, methanol, acetone.	[2][3]
Melting Point	To be determined experimentally. (Note: The related compound 5-Chloro-2-hydroxybenzamide melts at 223-226 °C[4]).	-

### Part 2: Integrated Analytical Workflow

A logical, phased approach ensures that foundational data informs more complex analyses. The workflow begins with rapid, identity-confirming techniques and progresses to quantitative purity assessment.



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Caption: Integrated workflow for the characterization of **2-Chloro-4-hydroxybenzamide**.

## Part 3: Spectroscopic Characterization Protocols

### UV-Vis Spectrophotometry: Chromophore Analysis

- **Expertise & Causality:** UV-Vis spectrophotometry is a fundamental first step. The benzamide structure, with its aromatic ring and conjugated system, is a strong chromophore. Determining its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is critical for setting up the UV detector in HPLC for optimal sensitivity and linearity.[5][6]
- **Protocol:**
  - **Sample Preparation:** Prepare a stock solution of **2-Chloro-4-hydroxybenzamide** (e.g., 100  $\mu\text{g/mL}$ ) in a UV-transparent solvent, such as methanol or acetonitrile. Prepare a dilution (e.g., 10  $\mu\text{g/mL}$ ) from the stock solution.
  - **Instrumentation:** Use a calibrated dual-beam UV-Vis spectrophotometer.
  - **Blanking:** Use the same solvent as the sample for the baseline correction (blank).
  - **Spectral Acquisition:** Scan the sample solution over a range of 200-400 nm.
  - **Data Analysis:** Identify the wavelength(s) corresponding to the highest absorbance peak(s). This is the  $\lambda_{\text{max}}$ .

### Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

- **Expertise & Causality:** FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[7] The resulting spectrum is a unique "fingerprint" that confirms the core structural components (amide, hydroxyl, aromatic ring, C-Cl bond), providing immediate evidence of successful synthesis.
- **Protocol:**

- Sample Preparation: Use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry, FT-IR grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
- Instrumentation: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: Perform a background scan of the empty sample compartment (or the clean ATR crystal).
- Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for **2-Chloro-4-hydroxybenzamide**

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
O-H (hydroxyl)	3400 - 3200 (broad)	Stretching
N-H (primary amide)	3350 - 3150 (two bands)	Symmetric & Asymmetric Stretching
C-H (aromatic)	3100 - 3000	Stretching
C=O (amide I band)	1680 - 1640 (strong)	Stretching
N-H (amide II band)	1640 - 1550	Bending
C=C (aromatic)	1600 - 1450	Ring Stretching
C-O (hydroxyl)	1260 - 1180	Stretching
C-Cl	800 - 600	Stretching

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

- Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[8]  $^1\text{H}$  NMR confirms the number and connectivity of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon environments. For this molecule, NMR will definitively place the chloro, hydroxyl, and benzamide groups on the aromatic ring.
- Protocol:
  - Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO- $\text{d}_6$ . DMSO- $\text{d}_6$  is an excellent choice as it solubilizes the compound and its residual water peak does not typically obscure aromatic signals. It also allows for the observation of exchangeable protons (-OH, -NH $_2$ ).[8]
  - Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).
  - $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
  - $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Data Interpretation:
    - $^1\text{H}$  NMR: Expect signals in the aromatic region (approx. 6.5-8.0 ppm). The integration of these signals should correspond to the 3 aromatic protons. The splitting patterns (coupling) will reveal their relative positions. The amide (-CONH $_2$ ) and hydroxyl (-OH) protons will appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.
    - $^{13}\text{C}$  NMR: Expect 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule. The carbonyl carbon will be significantly downfield (>165 ppm).

## Mass Spectrometry (MS): Molecular Weight Verification

- Expertise & Causality: MS provides the exact molecular weight of the compound, offering definitive confirmation of the elemental formula. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for both identification and impurity profiling.<sup>[9]</sup> The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an ~3:1 ratio) will be a key diagnostic feature.
- Protocol (Conceptual for LC-MS):
  - Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10  $\mu\text{g/mL}$ ) in the mobile phase used for LC.
  - Instrumentation: Use an LC-MS system, typically with an Electrospray Ionization (ESI) source.
  - Analysis: The sample is separated by the LC system before entering the mass spectrometer.
  - Data Interpretation:
    - Look for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  172.02 and the sodium adduct  $[\text{M}+\text{Na}]^+$  at  $m/z$  194.00.
    - Crucially, observe the isotopic peak  $[\text{M}+2+\text{H}]^+$  at  $m/z$  174.02, which should have approximately one-third the intensity of the  $[\text{M}+\text{H}]^+$  peak, confirming the presence of one chlorine atom.

## Part 4: Chromatographic Analysis for Purity and Quantification High-Performance Liquid Chromatography (HPLC)

- Expertise & Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.<sup>[10]</sup> A reversed-phase method is ideal for a moderately polar compound like **2-Chloro-4-hydroxybenzamide**. It separates the main compound from any non-polar or more polar impurities.<sup>[10]</sup>
- Protocol:
  - Sample and Standard Preparation:
    - Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
    - Working Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100  $\mu\text{g/mL}$ ) by diluting the stock solution.
    - Sample Solution: Prepare a sample solution at a concentration within the calibration range (e.g., 50  $\mu\text{g/mL}$ ).
  - Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

Table 3: Recommended HPLC Method Parameters

Parameter	Recommended Condition	Rationale
HPLC System	Quaternary or Binary pump with UV Detector	Standard for purity analysis.
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	Good retention for moderately polar aromatic compounds. <a href="#">[10]</a>
Mobile Phase	Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid	Acetonitrile is a common organic modifier. Formic acid improves peak shape for acidic/phenolic compounds.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Injection Volume	10 $\mu$ L	A typical volume to avoid column overload.
Column Temp.	30 $^{\circ}$ C	Controlled temperature ensures reproducible retention times.
Detection	UV at $\lambda_{\text{max}}$ (determined by UV-Vis)	Provides maximum sensitivity for the analyte.
Run Time	~15 minutes	Sufficient to elute the main peak and any likely impurities.

```
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Detector [label="UV-Vis Detector"];
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}
```

Caption: Schematic of a typical HPLC system workflow.

- System Suitability & Analysis:
  - Equilibrate the system until a stable baseline is achieved.
  - Inject a standard solution five times. Calculate the relative standard deviation (RSD) of the peak area and retention time (should be <2%).
  - Inject the calibration standards to generate a calibration curve ( $R^2 > 0.999$ ).
  - Inject the sample solution(s).
  - Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) \* 100.

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